Divergent Reaction Outcomes in Reductive Cyclisation: A Direct Head-to-Head Regioisomer Comparison
In a direct experimental comparison, anils derived from 2-nitrothiophene-3-carbaldehyde and its regioisomer, 3-nitrothiophene-2-carbaldehyde, were subjected to reductive cyclisation with triethyl phosphite [1]. The outcomes were structurally divergent and mutually exclusive.
| Evidence Dimension | Major Reaction Product |
|---|---|
| Target Compound Data | 1-Arylpyrrole-3-carbonitriles (8) and (9) |
| Comparator Or Baseline | 3-Nitrothiophene-2-carbaldehyde → 2-Arylthieno-[3,2-c]pyrazoles (5) |
| Quantified Difference | Product type (Pyrrole vs. Thienopyrazole) |
| Conditions | Reductive cyclisation with triethyl phosphite |
Why This Matters
This regiospecific outcome confirms that 2-nitrothiophene-3-carbaldehyde is the required starting material for synthesizing the pyrrole-3-carbonitrile scaffold, a core motif in numerous bioactive molecules, and cannot be replaced by its 3,2-isomer.
- [1] Colburn, V. M., Iddon, B., Suschitzky, H., & Gallagher, P. T. (1978). Novel ring transformation of a thiophen into a pyrrole. Journal of the Chemical Society, Chemical Communications, (10), 453-453. View Source
